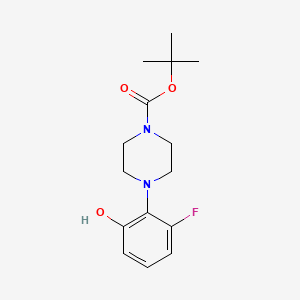
Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate” is a compound that contains a piperazine ring, which is a heterocyclic amine, and a phenyl ring, which is a type of aromatic hydrocarbon. The phenyl ring is substituted with a fluoro and a hydroxy group, and the piperazine ring is substituted with a tert-butyl carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring and a phenyl ring. The piperazine ring is a six-membered ring with two nitrogen atoms, and the phenyl ring is a six-membered carbon ring with alternating double and single bonds .Chemical Reactions Analysis
Piperazine derivatives are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo reactions at the nitrogen atoms, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar hydroxy and fluoro groups on the phenyl ring could influence the compound’s solubility in different solvents .Applications De Recherche Scientifique
Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a model compound for studying the interactions between small molecules and proteins, and has been found to be a useful tool for understanding the structure and dynamics of proteins. It has also been used as a ligand for affinity chromatography, and as a tool for studying the structure and dynamics of enzymes. In addition, this compound has been used as a substrate for the synthesis of pharmaceuticals and other compounds.
Mécanisme D'action
Target of Action
It’s known that piperazine derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
The biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperazine derivatives have been found to exhibit antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with in aqueous solutions. It is also thermally stable, making it suitable for use in high-temperature reactions. In addition, it has a relatively low toxicity, making it safe to handle in the laboratory. However, this compound is also limited by its low volatility, which can make it difficult to work with in some experiments.
Orientations Futures
The potential future directions for Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate are numerous. It could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and other small molecules. It could also be used as a tool for studying the structure and dynamics of proteins and enzymes, as well as for studying the interactions between small molecules and proteins. In addition, it could be used as a ligand for affinity chromatography, and as a substrate for the synthesis of pharmaceuticals and other compounds. Finally, it could be used as an inhibitor of the enzyme phosphodiesterase-4, and as a modulator of the activity of the enzyme acetylcholinesterase.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13-11(16)5-4-6-12(13)19/h4-6,19H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKZOKZWEJRWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




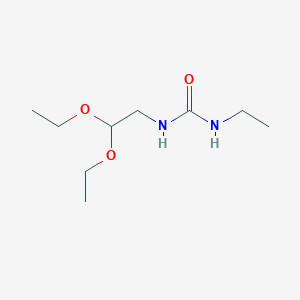

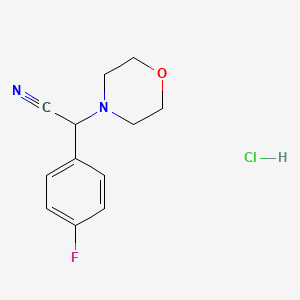


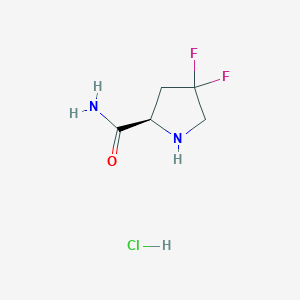
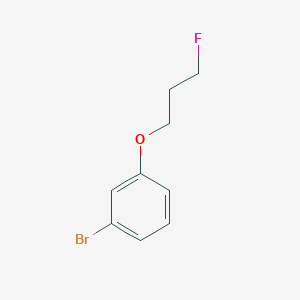
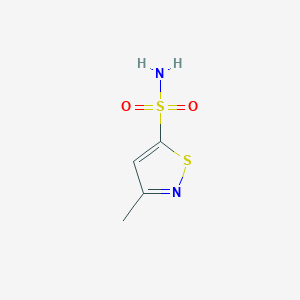
![Spiro[adamantane-2,4'-piperidine] hydrochloride](/img/structure/B1390251.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)
![[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390257.png)

![2-{4-[(Methylamino)methyl]phenoxy}benzonitrile hydrochloride](/img/structure/B1390259.png)